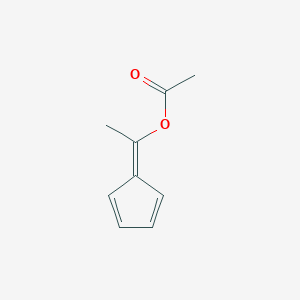
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate is a chemical compound with the CAS Number: 701-12-2 . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10O2/c1-7(11-8(2)10)9-5-3-4-6-9/h3-6H,1-2H3 . The SMILES representation is CC(=C1C=CC=C1)OC(=O)C .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .Aplicaciones Científicas De Investigación
Cyclopropanation and Synthesis of Complex Organic Molecules
Research on related compounds demonstrates the utility of similar chemical structures in synthesizing complex organic molecules. For example, the synthesis of (2S,1‘R,2‘R,3‘R)-2-(2‘,3‘-dicarboxycyclopropyl)glycine, an isotype-selective agonist of metabotropic glutamate receptors, utilized ethyl (dimethylsulfuranylidene)acetate or related sulfonium ylides for cyclopropanation of olefins derived from (S)-glyceraldehyde acetonide with good to excellent diastereoselectivity (马大为 et al., 1999). This highlights the role of similar compounds in stereoselectively creating complex organic structures, which are essential in pharmaceutical synthesis.
Material Science and Organic Electronics
Compounds similar to 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate may find applications in material science, especially in the synthesis of organic electronic materials. For instance, the use of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate in crystallography and the investigation of its molecular stacking in crystals could provide insights into the design and synthesis of novel organic semiconductors (Wafia Boukhedena et al., 2018).
Green Chemistry and Synthesis Methodologies
The field of green chemistry benefits from the development of new synthesis methodologies that minimize the use of toxic solvents and improve reaction efficiencies. Research into cyclocondensation of ethyl (imidazolidine-2-ylidene)acetate with aromatic esters, leading to the formation of fused heterocycles, represents an advancement in green chemistry practices by creating more sustainable synthetic routes (D. Dar'in et al., 2015).
Advanced Organic Synthesis Techniques
Moreover, studies on the distortion/interaction energy control of 1,3-dipolar cycloaddition reactivity, involving compounds similar to this compound, contribute to our understanding of reaction mechanisms in organic synthesis. This knowledge is crucial for designing more efficient synthetic pathways and for the development of new reactions (D. Ess & K. Houk, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylideneethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11-8(2)10)9-5-3-4-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIFHFJVXNCSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2708409.png)
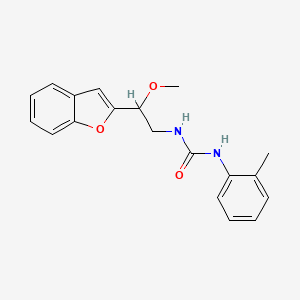
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)
![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)
![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)
![N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2708418.png)

![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2708420.png)
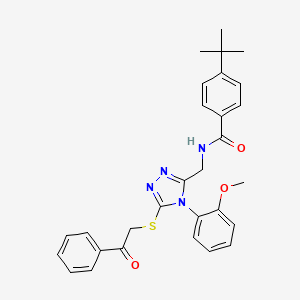
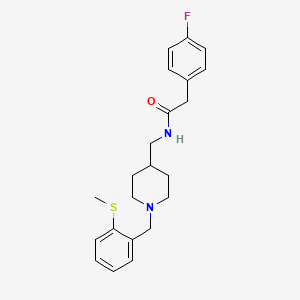

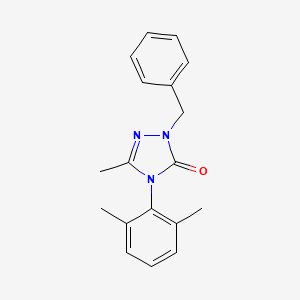
![EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate](/img/structure/B2708430.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)
